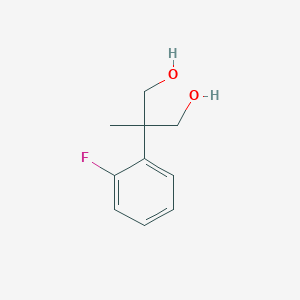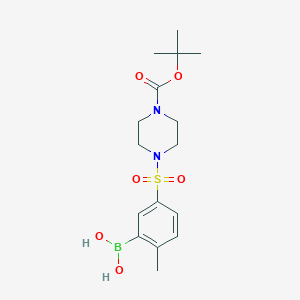
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid
Vue d'ensemble
Description
The compound is a boronic acid derivative with a piperazine ring. Piperazine rings are common in pharmaceuticals and boronic acids are often used in organic synthesis, particularly in Suzuki reactions .
Molecular Structure Analysis
The compound contains a boronic acid group, a piperazine ring, and a sulfonyl group. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
As a boronic acid, this compound can participate in Suzuki coupling reactions. The piperazine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Boronic acids typically have high melting points and are stable in the absence of moisture .Applications De Recherche Scientifique
1. Potential Anti-Malarial Agents
Compounds related to (5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid have been studied for their anti-malarial activity. For instance, derivatives with a tert-butyl group showed promising anti-malarial properties, highlighting the significance of certain substituents for generating activity (Cunico et al., 2009).
2. ACC1/2 Non-selective Inhibitors
Novel derivatives of (4-piperidinyl)-piperazine, related to the chemical structure , were synthesized and evaluated as ACC1/2 non-selective inhibitors. These compounds demonstrated potent inhibitory activities in enzyme and cell-based assays, indicating potential for therapeutic use in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
3. Asymmetric Synthesis of Alpha-branched Piperazinylbenzylamines
Research into the asymmetric synthesis of alpha-branched piperazinylbenzylamines, which are structurally similar to the compound of interest, has shown potential in the development of novel ligands for the human melanocortin 4 receptor. This indicates the compound’s potential application in therapeutic research (Jiang et al., 2005).
4. Antipsychotic Agents
Piperazin-1-yl-phenyl-arylsulfonamides, with a structural relation to the compound , have been synthesized and identified as high-affinity agents for 5-HT(2C) and 5-HT(6) receptors. This suggests potential applications in the development of atypical antipsychotic agents (Park et al., 2010).
5. Anticancer Activity
Research has shown that compounds with a piperazine substituent, related to the chemical , exhibit significant anticancer activity against various cancer cell lines. This underscores the potential of such compounds in anticancer research (Turov, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O6S/c1-12-5-6-13(11-14(12)17(21)22)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVHTAAECCKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-2-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




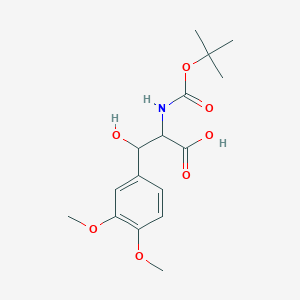
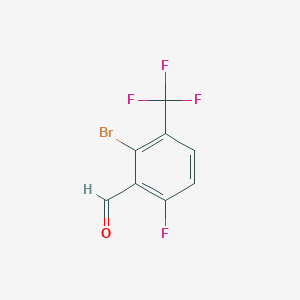
![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)
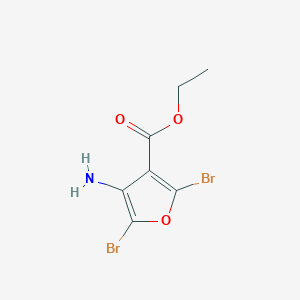
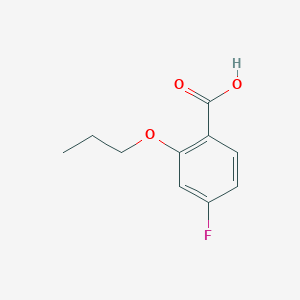
![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)
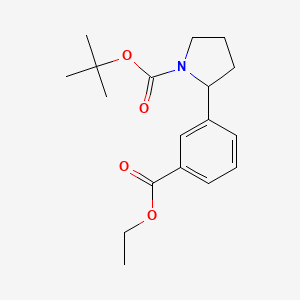
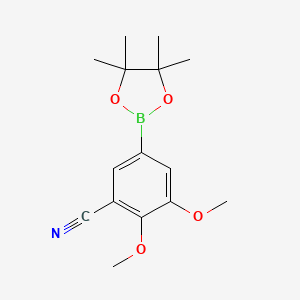
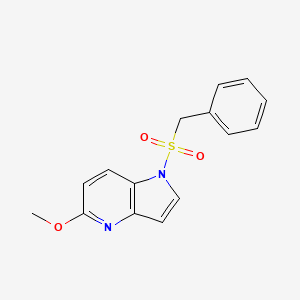
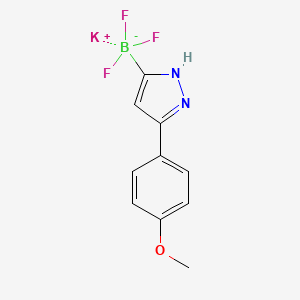
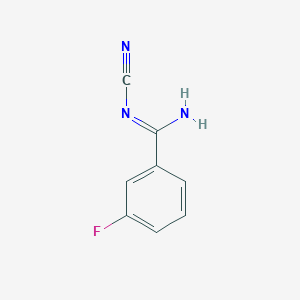
![[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1447833.png)
